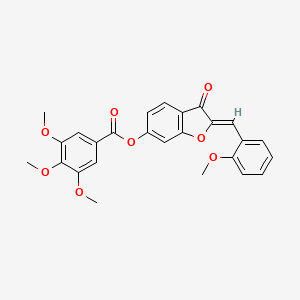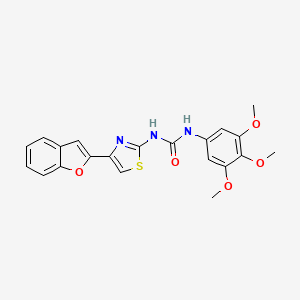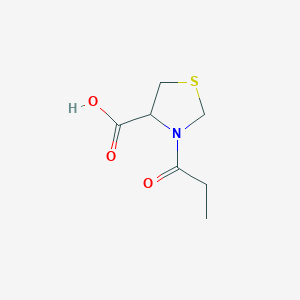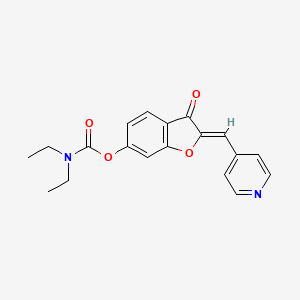
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
BenchChem offers high-quality (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research on structurally related compounds demonstrates significant antimicrobial properties. For instance, compounds incorporating thiazole and pyrazole moieties have been synthesized and screened for their antibacterial activities, suggesting potential applications in addressing bacterial infections (Landage, Thube, & Karale, 2019). Similarly, another study synthesized derivatives bearing thiadiazole and triazolone structures, exhibiting notable antimicrobial activity, highlighting the therapeutic potential of such compounds in combating microbial pathogens (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Applications
Compounds featuring triazole and thiadiazole scaffolds have been investigated for their anticancer activities. A notable example includes novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which displayed promising anticancer efficacy against human glioblastoma and breast cancer cell lines, underscoring the potential of such chemical entities in oncological research and therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Anti-inflammatory Applications
Research into compounds with azetidine and thiadiazole components has also indicated anti-inflammatory potential. For example, a study on novel newly synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles revealed moderate anti-inflammatory activity, suggesting the therapeutic value of these compounds in managing inflammation-related disorders (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be enzymes such as α-amylase and α-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The 1,2,3-triazole moiety in the compound is known to exhibit myriad biological activities, including the inhibition of enzymes like α-amylase and α-glucosidase . This inhibition disrupts the normal metabolic processes of carbohydrates, affecting the breakdown of complex polysaccharides into glucose .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the carbohydrate metabolism pathway. Under normal circumstances, these enzymes break down complex polysaccharides into glucose. The inhibition of these enzymes by the compound disrupts this process, potentially leading to a decrease in glucose production .
Pharmacokinetics
Triazole compounds are known to bind readily with a variety of enzymes and receptors in the biological system , suggesting good absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the organism’s metabolic pathways.
Result of Action
The primary result of the compound’s action is the inhibition of α-amylase and α-glucosidase, leading to a disruption in the normal metabolism of carbohydrates. This could potentially lead to a decrease in glucose production . Given the role of glucose as a primary energy source for cells, this could have significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-2-6-16-17(27-22-20-16)18(25)23-10-14(11-23)24-9-13(19-21-24)12-26-15-7-4-3-5-8-15/h3-5,7-9,14H,2,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFRMWYONKDFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2937974.png)


![4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2937979.png)

![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2937987.png)

![2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2937990.png)
![8-(2-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937991.png)
![6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2937992.png)

